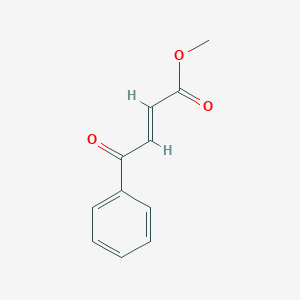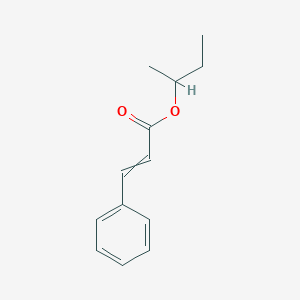
Butan-2-yl 3-phenylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butan-2-yl 3-phenylprop-2-enoate, also known as geranyl cinnamate, is a natural compound that is found in various plants. It is widely used in the cosmetic and fragrance industry due to its pleasant aroma and potential health benefits.
Aplicaciones Científicas De Investigación
Geranyl cinnamate has been extensively studied for its potential health benefits. It has been reported to exhibit antioxidant, anti-inflammatory, and antimicrobial activities. In addition, Butan-2-yl 3-phenylprop-2-enoate cinnamate has been shown to have anticancer properties by inducing apoptosis and inhibiting cell proliferation. Geranyl cinnamate has also been investigated for its potential use as a natural food preservative due to its antimicrobial properties.
Mecanismo De Acción
The exact mechanism of action of Butan-2-yl 3-phenylprop-2-enoate cinnamate is not fully understood. However, it is believed to exert its biological effects through various pathways such as the inhibition of reactive oxygen species (ROS) and the modulation of signaling pathways involved in inflammation and cell proliferation.
Efectos Bioquímicos Y Fisiológicos
Geranyl cinnamate has been shown to have various biochemical and physiological effects. It has been reported to reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes. Geranyl cinnamate has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, Butan-2-yl 3-phenylprop-2-enoate cinnamate has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Geranyl cinnamate has several advantages for lab experiments. It is a natural compound that is readily available and can be synthesized in large quantities. Geranyl cinnamate is also relatively stable and can be stored for long periods without significant degradation. However, one limitation of Butan-2-yl 3-phenylprop-2-enoate cinnamate is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research and development of Butan-2-yl 3-phenylprop-2-enoate cinnamate. One potential area of research is the investigation of its potential use as a natural food preservative. Another area of research is the development of novel formulations and delivery systems to enhance its bioavailability and efficacy. Additionally, further studies are needed to elucidate the exact mechanism of action of Butan-2-yl 3-phenylprop-2-enoate cinnamate and its potential use in the treatment of various diseases.
Métodos De Síntesis
Geranyl cinnamate can be synthesized through a condensation reaction between geraniol and cinnamic acid. The reaction is typically catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The yield and purity of Butan-2-yl 3-phenylprop-2-enoate cinnamate can be improved by optimizing the reaction conditions such as temperature, reaction time, and catalyst concentration.
Propiedades
Número CAS |
17377-82-1 |
|---|---|
Nombre del producto |
Butan-2-yl 3-phenylprop-2-enoate |
Fórmula molecular |
C13H16O2 |
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
butan-2-yl 3-phenylprop-2-enoate |
InChI |
InChI=1S/C13H16O2/c1-3-11(2)15-13(14)10-9-12-7-5-4-6-8-12/h4-11H,3H2,1-2H3 |
Clave InChI |
KAUQDJKVXUKALZ-UHFFFAOYSA-N |
SMILES |
CCC(C)OC(=O)C=CC1=CC=CC=C1 |
SMILES canónico |
CCC(C)OC(=O)C=CC1=CC=CC=C1 |
Sinónimos |
2-Propenoic acid, 3-phenyl-, 1-Methylpropyl ester, (2E)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



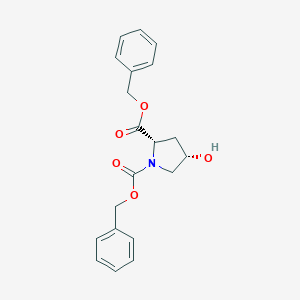
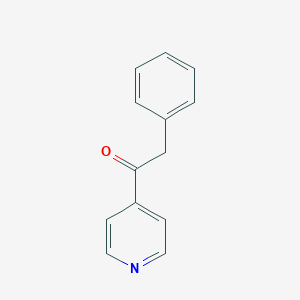
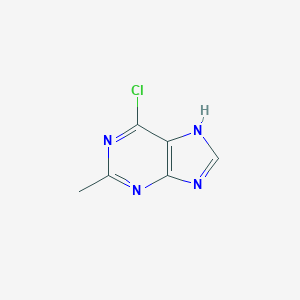
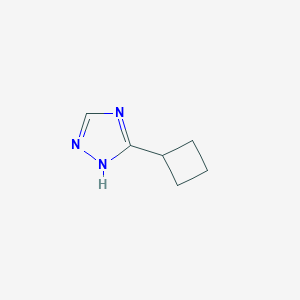
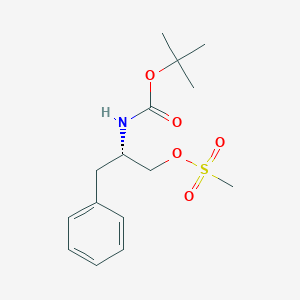
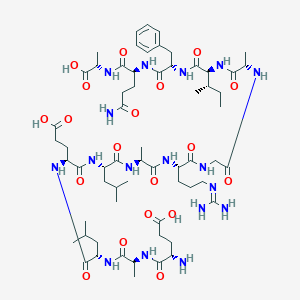
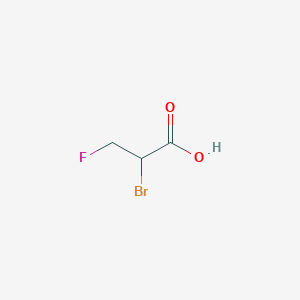
![Methyl 9-(2,5-dioxopyrrol-1-yl)-8-methoxy-2-oxobenzo[g]chromene-3-carboxylate](/img/structure/B176238.png)
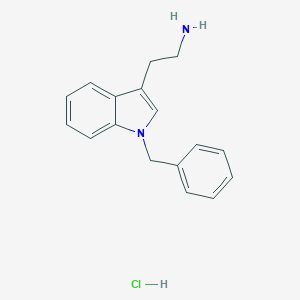
![[4-(4-Hydroxy-benzoyl)-phenyl]-(4-hydroxy-phenyl)-methanone](/img/structure/B176241.png)
![6'-Nitro-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B176243.png)
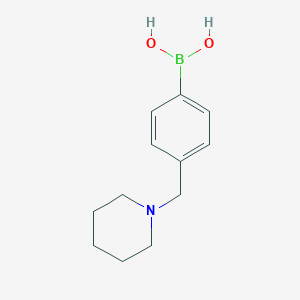
![[2-(4-Methoxyphenyl)phenyl]methanamine](/img/structure/B176247.png)
